REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[I:10]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCOCC1.N1C=CC=CC=1>[I:10][C:7]1[CH:6]=[C:5]([CH3:9])[C:3]([NH2:4])=[C:2]([CH3:1])[CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
157.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=C1)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |